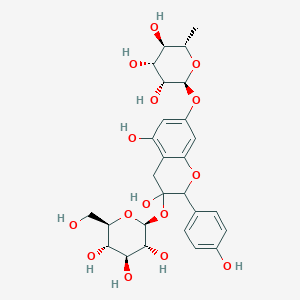

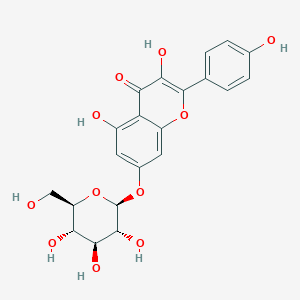

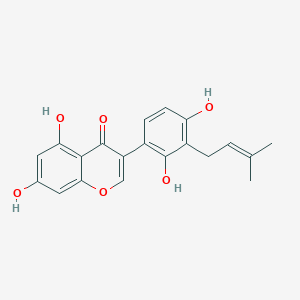

Licoisoflavone A

Vue d'ensemble

Description

La Licoisoflavone A est un composé isoflavonique naturel que l'on trouve principalement dans les racines de Glycyrrhiza glabra et de Glycyrrhiza uralensis . Elle appartient à la classe des flavonoïdes et est connue pour ses diverses activités biologiques, notamment ses propriétés antifongiques et cytotoxiques .

Applications De Recherche Scientifique

Licoisoflavone A has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of flavonoids and their derivatives.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mécanisme D'action

Target of Action

Licoisoflavone A, an isoflavone compound, has been identified to interact with several targets. It has been found to inhibit lipid peroxidation . In addition, it has been shown to have a high efficiency against methicillin-resistant Staphylococcus aureus (MRSA) . It also interacts with the RNA-dependent RNA polymerase (RdRp) and the main protease (Mpro) of SARS-CoV-2 .

Mode of Action

This compound interacts with its targets in various ways. It inhibits lipid peroxidation, which is a key process in oxidative stress . In the context of MRSA, it exhibits low cytotoxicity and displays rapid bactericidal activity . It increases bacterial membrane permeability and dissipates the proton motive force . In the case of SARS-CoV-2, it inhibits the RdRp and Mpro, which are crucial for the virus’s replication .

Biochemical Pathways

This compound is a polyphenolic secondary metabolite produced by plants adapting to changing ecological environments over a long period of time . Its biosynthesis pathways are considered as the most distinctive natural product pathway in plants . It is derived from the phenylpropanoid pathway, a major route for the biosynthesis of flavonoids and isoflavonoids .

Pharmacokinetics

Licorice, from which this compound is derived, has been reported to alter the pharmacokinetics of drugs like warfarin, cyclosporine, and cortisol . This suggests that this compound may have significant interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Result of Action

This compound has been found to have several effects at the molecular and cellular levels. It has been shown to have an anti-hypertrophic effect on cardiomyocytes, which is dependent on the activation of the deacetylase Sirt3 . It also has an antibacterial effect against MRSA, disrupting the membrane permeability and the proton motive force .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of peptidoglycan, phosphatidylglycerol, and cardiolipin has been found to inhibit the antibacterial activity of this compound . Furthermore, the efficacy of this compound against SARS-CoV-2 may be influenced by the viral load and the host’s immune response .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La Licoisoflavone A peut être synthétisée par condensation de la 7-(benzoyloxy)isoflavone avec le 2-méthyl-3-butène-2-ol, suivie de l'hydrolyse de la 3′-(3-méthyl-2-butényl)isoflavone résultante . Cette méthode implique l'utilisation de réactifs spécifiques et de conditions réactionnelles contrôlées pour obtenir le produit souhaité.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de la this compound ne soient pas largement documentées, le composé est généralement extrait des racines des espèces de Glycyrrhiza en utilisant des techniques d'extraction par solvant. Le composé extrait est ensuite purifié par des méthodes chromatographiques pour atteindre une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : La Licoisoflavone A subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs et des catalyseurs spécifiques.

Réactifs et conditions courantes :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Catalyseurs : Palladium sur carbone, oxyde de platine.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la this compound peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits déshydroxylés .

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme composé de référence dans l'étude des flavonoïdes et de leurs dérivés.

Industrie : Utilisée dans le développement de produits pharmaceutiques et nutraceutiques à base de produits naturels.

5. Mécanisme d'action

La this compound exerce ses effets par le biais de diverses cibles moléculaires et voies :

Activité antifongique : Elle perturbe l'intégrité de la membrane cellulaire des cellules fongiques, conduisant à la mort cellulaire.

Activité cytotoxique : Elle induit l'apoptose dans les cellules cancéreuses en activant les voies des caspases et en inhibant la prolifération cellulaire.

Activité anti-inflammatoire : Elle module les voies inflammatoires en inhibant la production de cytokines pro-inflammatoires.

Comparaison Avec Des Composés Similaires

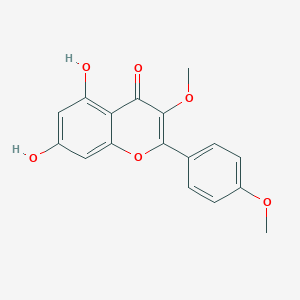

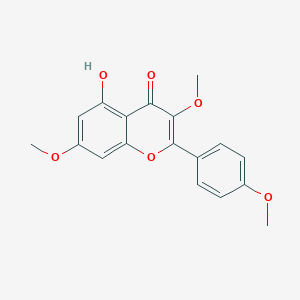

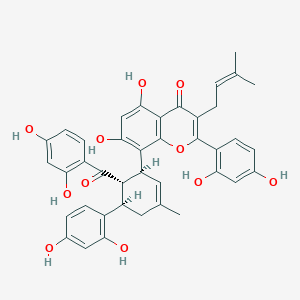

La Licoisoflavone A est unique parmi les isoflavones en raison de sa prénylation spécifique en position 3'. Les composés similaires comprennent :

Glycyrrhisoflavone : Une autre isoflavone que l'on trouve dans les espèces de Glycyrrhiza avec des activités biologiques similaires.

Licochalcone A : Connu pour ses propriétés anti-inflammatoires et antioxydantes.

Echinatine : Exhibe des activités antivirales et anti-inflammatoires.

La this compound se distingue par ses puissantes activités antifongiques et cytotoxiques, ce qui en fait un composé précieux pour la recherche et le développement futurs.

Propriétés

IUPAC Name |

3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)3-4-13-15(22)6-5-12(19(13)24)14-9-26-17-8-11(21)7-16(23)18(17)20(14)25/h3,5-9,21-24H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUZCRLRQVRBBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C2=COC3=CC(=CC(=C3C2=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216256 | |

| Record name | licoisoflavone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66056-19-7 | |

| Record name | Licoisoflavone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66056-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | licoisoflavone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066056197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | licoisoflavone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICOISOFLAVONE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O34S2M9VL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Licoisoflavone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Licoisoflavone A has been shown to interact with various targets, including: * Pregnane X receptor (PXR): this compound acts as a PXR activator. [, ] * Aryl hydrocarbon receptor (AhR): It also activates AhR, although its potency is lower compared to glabridin. [] * Cytochrome P450 enzymes (CYP3A4 and CYP1A2): this compound can increase the activity of both CYP3A4 and CYP1A2 enzymes. [, ] * Sirtuin 3 (Sirt3): Recent studies indicate that this compound might exert cardioprotective effects by activating Sirt3. []

ANone: The downstream effects of this compound are multifaceted and depend on the specific target: * PXR activation: This can lead to increased expression of drug-metabolizing enzymes and transporters, potentially affecting the pharmacokinetics of co-administered drugs. [] * AhR activation: AhR activation can influence various cellular processes, including xenobiotic metabolism, immune response, and cell proliferation. [] * CYP enzyme modulation: Increased CYP3A4 and CYP1A2 activity can accelerate the metabolism of drugs that are substrates of these enzymes, leading to potential drug interactions. [, ] * Sirt3 activation: Activation of Sirt3, a mitochondrial deacetylase, has been linked to cardioprotective effects, including the suppression of cardiomyocyte hypertrophy. []

ANone: The molecular formula of this compound is C20H16O6, and its molecular weight is 352.34 g/mol. [, ]

ANone: this compound exhibits characteristic spectroscopic features in various techniques: * UV-Vis spectroscopy: It shows absorption maxima in the UV region, which are typical for isoflavones. [, ] * Mass spectrometry (MS): this compound gives a molecular ion peak at m/z 352 in its mass spectrum. [] * Nuclear Magnetic Resonance (NMR) spectroscopy: The 1H and 13C NMR spectra of this compound provide detailed information about its structure, including the presence of aromatic protons, hydroxyl groups, and the prenyl substituent. [, , ]

ANone: The research papers provided do not offer specific details on material compatibility and stability of this compound under various conditions. This aspect might require further investigation.

ANone: Based on the provided research, this compound is not reported to have catalytic properties. Its activity is primarily associated with its ability to modulate specific biological targets.

ANone: Yes, computational chemistry and modeling techniques have been utilized to investigate this compound. For instance: * Molecular docking studies: These have been performed to predict the binding affinity and interactions of this compound with targets such as PXR. [] * Molecular dynamics simulations: These simulations have provided insights into the stability of this compound-protein complexes, further supporting its potential as a PXR modulator. [] * Quantitative structure-activity relationship (QSAR) studies: QSAR models have been developed to explore the relationship between the structure of this compound and its biological activities. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.